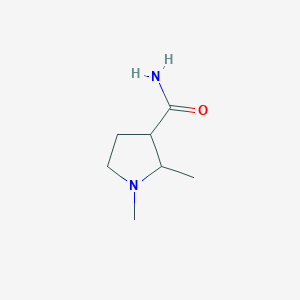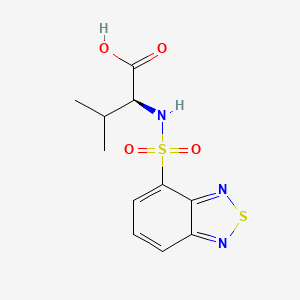
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZS is a synthetic compound that belongs to the class of benzothiadiazole derivatives.
Mechanism of Action
The mechanism of action of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid is not fully understood, but it is believed to act by modulating various signaling pathways and enzymes in the body. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been found to reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. This compound has also been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, this compound has been found to lower blood pressure and improve vascular function.
Advantages and Limitations for Lab Experiments
One of the advantages of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid is its synthetic nature, which allows for precise control over its chemical properties and purity. This compound has also been found to have good stability and solubility in aqueous solutions. However, one limitation of this compound is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid involves a series of chemical reactions that start with the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chloro-4-sulfamoylbenzenethiol. The subsequent reaction of this intermediate with methyl acrylate and sodium hydroxide yields this compound.
Scientific Research Applications
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been shown to have neuroprotective effects and can reduce the damaging effects of oxidative stress on neurons. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, this compound has been shown to have potential as an anti-hypertensive agent.
properties
IUPAC Name |
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-6(2)9(11(15)16)14-20(17,18)8-5-3-4-7-10(8)13-19-12-7/h3-6,9,14H,1-2H3,(H,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQUHCKQXDDGR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




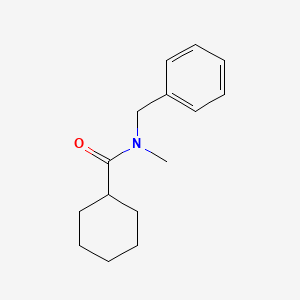
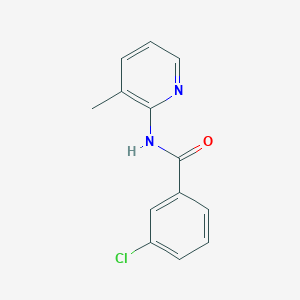
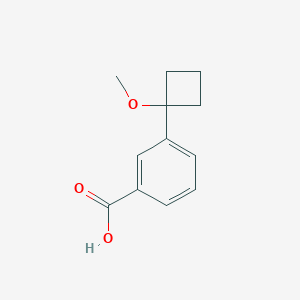


![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)

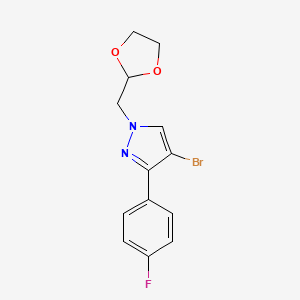
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
